molecular formula C7H17ClN2O2S B11880430 N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride

N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B11880430
M. Wt: 228.74 g/mol
InChI Key: KPMDPCIYQBKKLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is also used in the development of new drugs targeting specific enzymes or receptors .

Medicine: It is being investigated for its antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

  • N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
  • N-(piperidin-2-yl)ethane-1-sulfonamide hydrochloride
  • N-(piperidin-3-yl)propane-1-sulfonamide hydrochloride

Comparison: N-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern can influence its chemical reactivity and biological activity. Compared to N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride, the 3-substituted compound may exhibit different binding affinities to enzymes or receptors, leading to distinct pharmacological profiles .

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-piperidin-3-ylethanesulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-4-3-5-8-6-7;/h7-9H,2-6H2,1H3;1H

InChI Key

KPMDPCIYQBKKLU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCCNC1.Cl

Origin of Product

United States

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